7-Hydroxyguanine
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Overview
Description
7-Hydroxyguanine is a naturally occurring DNA lesion that is formed by oxidative damage to guanine nucleotides. This lesion plays a crucial role in the development of various diseases, including cancer, and has been the focus of extensive scientific research in recent years.
Scientific Research Applications
Antitumor Activity
7-Hydroxyguanine and its derivatives have been studied for their antitumor activities. Kitahara et al. (1986) explored the enzymatic conversion of 7-hydroxyguanine to its nucleosides, finding that these nucleosides exhibit antitumor activity against mouse leukemia L1210 cells. In a related study, Kitahara et al. (1990) prepared new 7-hydroxyguanine derivatives and compared their biological activities, noting their inhibitory effects on the focus formation of Rous sarcoma virus and their antitumor activities against mouse leukemia L1210.
DNA Repair and Mutagenesis
Several studies have focused on the role of 7-hydroxyguanine and its oxidized form, 8-hydroxyguanine, in DNA repair and mutagenesis. Bessho et al. (1993) discovered that mammalian N-methylpurine-DNA glycosylase, responsible for the removal of N-alkylpurines, also releases 8-hydroxyguanine from DNA. Le Page et al. (1999) analyzed the repair pathways of oxidative lesions like 8-hydroxyguanine in human cells.
Antimicrobial Production
Kitahara et al. (1985) identified 7-hydroxyguanine as an antimetabolite produced by Streptomyces purpurascens, noting its ability to inhibit the growth of experimental tumors such as L1210 leukemia.
Cancer Susceptibility and DNA Adducts
Research has also been conducted on the association between 7-hydroxyguanine and cancer susceptibility. Xu et al. (2002) found significant differences in the genotype frequency of hOGG1, a gene encoding a DNA glycosylase that removes 8-hydroxyguanine from DNA, between prostate cancer cases and controls.
properties
CAS RN |
16870-91-0 |
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Product Name |
7-Hydroxyguanine |
Molecular Formula |
C5H5N5O2 |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2-amino-7-hydroxy-1H-purin-6-one |
InChI |
InChI=1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1,12H,(H3,6,8,9,11) |
InChI Key |
PIIRLHSJVLBMJN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC2=C(N1O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1O)C(=O)NC(=N2)N |
Canonical SMILES |
C1=NC2=C(N1O)C(=O)N=C(N2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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